

Spectroscopic Profile of 3,4-diphenyl-5H-furan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 3,4-diphenyl-5H-furan-2-one

Cat. No.: B1620235

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3,4-diphenyl-5H-furan-2-one** (CAS No: 5635-16-5). The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.

Compound Information

Property	Value
Chemical Name	3,4-diphenyl-5H-furan-2-one
Synonyms	3,4-diphenyl-2(5H)-furanone
Molecular Formula	C ₁₆ H ₁₂ O ₂
Molecular Weight	236.27 g/mol
CAS Number	5635-16-5

Spectroscopic Data

The following sections present the key spectroscopic data for **3,4-diphenyl-5H-furan-2-one**, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.50 - 7.20	m	10H	Aromatic Protons (2 x C ₆ H ₅)
5.15	s	2H	CH ₂ (Methylene Protons at C5)

Chemical Shift (δ) ppm	Assignment
174.0	C=O (Lactone Carbonyl at C2)
155.0	C4 (Olefinic Carbon)
133.0 - 128.0	Aromatic Carbons
125.0	C3 (Olefinic Carbon)
70.0	CH ₂ (Methylene Carbon at C5)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1750	Strong	C=O Stretching (Lactone)
~1650	Medium	C=C Stretching (Olefinic)
~3050	Medium	C-H Stretching (Aromatic)
~2920	Weak	C-H Stretching (Aliphatic CH ₂)
~1600, 1490, 1450	Medium-Weak	C=C Stretching (Aromatic Ring)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
236	100	$[M]^+$ (Molecular Ion)
208	~40	$[M - CO]^+$
178	~60	$[M - CO - H_2O - H]^+$
105	~30	$[C_6H_5CO]^+$
77	~50	$[C_6H_5]^+$

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

Synthesis of 3,4-diphenyl-5H-furan-2-one

A common synthetic route involves the reaction of diphenylacetylene with a suitable source of the lactone ring, often involving an oxidation step. One reported method involves the reaction of diphenylacetylene with manganese (III) acetate in acetic acid. The crude product is then purified by column chromatography on silica gel.

NMR Spectroscopy

A sample of **3,4-diphenyl-5H-furan-2-one** (~5-10 mg) is dissolved in an appropriate deuterated solvent, typically chloroform-d ($CDCl_3$), in an NMR tube. The spectra are recorded on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy

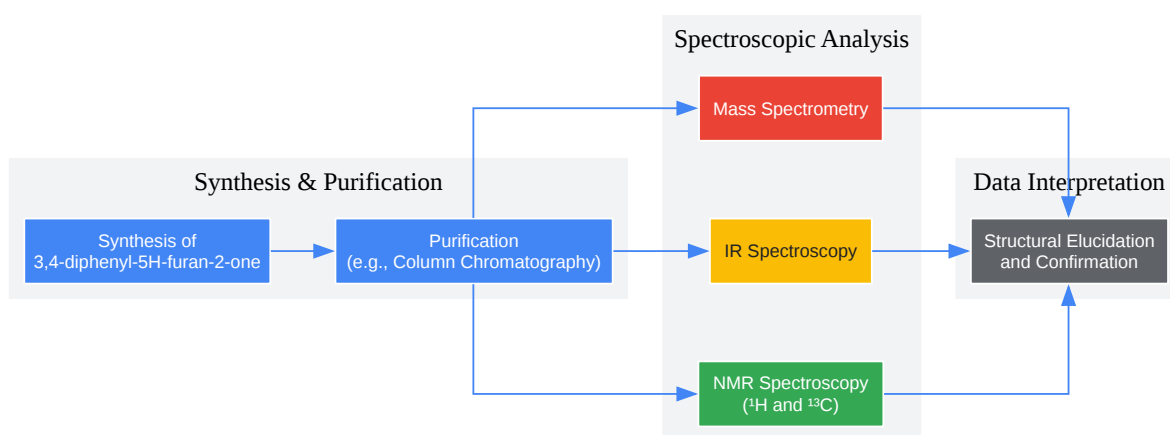
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained by dissolving the sample in a suitable solvent and casting a thin film on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source where it is bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z).

Visualizations

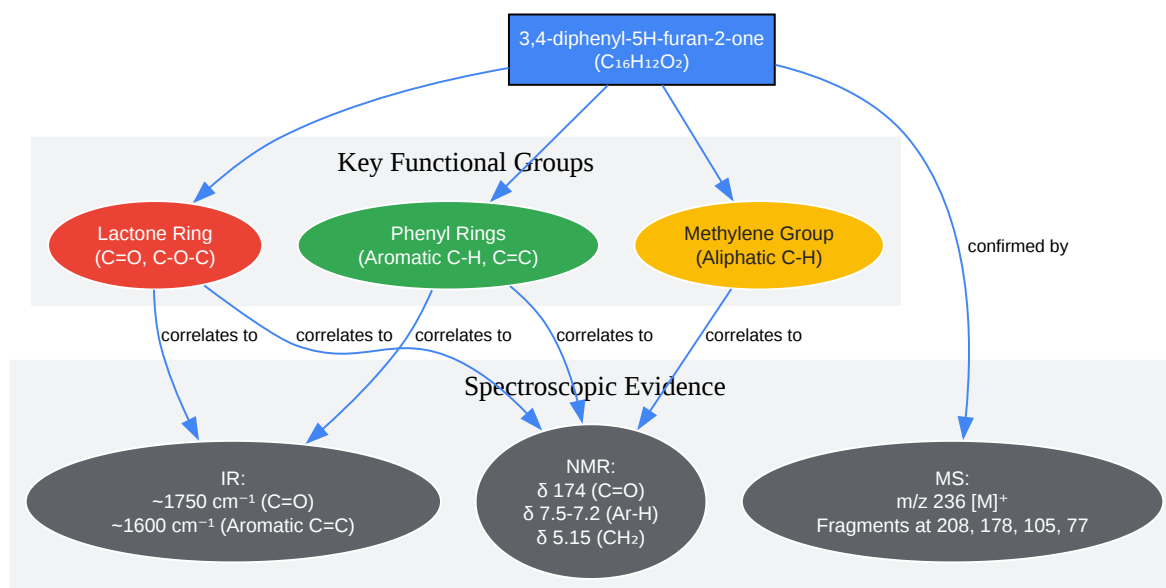
General Workflow for Spectroscopic Analysis



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Logical Relationship of Spectroscopic Data to Molecular Structure



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Caption: Correlation of functional groups in the molecule to their spectroscopic signatures.

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